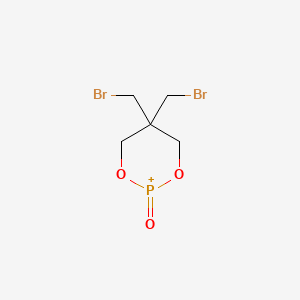
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is a chemical compound known for its unique structure and reactivity It is a phosphorus-containing compound with two bromomethyl groups and a dioxaphosphinan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium typically involves the reaction of 2,2’-bis(bromomethyl)-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at temperatures ranging from 30°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
化学反応の分析
Types of Reactions
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The phosphorus center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphinan derivatives, where the bromomethyl groups are replaced by nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions, leading to various oxidized or reduced phosphorus compounds.
科学的研究の応用
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Material Science: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique reactivity and structural properties.
Chemical Sensing: Functionalized derivatives of this compound are employed in chemical sensors for detecting various analytes.
Biological Research:
作用機序
The mechanism of action of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The phosphorus center can undergo oxidation and reduction, altering its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: This compound has a similar structure but includes a dimethylamino group, making it useful in fine organic synthesis and as a potential bactericidal agent.
5,5-Bis(bromomethyl)-2,2’-bipyridine: Another similar compound used in the synthesis of porous organic polymers and functionalized materials.
Uniqueness
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is unique due to its phosphorus-containing dioxaphosphinan ring and the presence of two bromomethyl groups.
特性
CAS番号 |
66063-50-1 |
|---|---|
分子式 |
C5H8Br2O3P+ |
分子量 |
306.90 g/mol |
IUPAC名 |
5,5-bis(bromomethyl)-1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C5H8Br2O3P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2/q+1 |
InChIキー |
IMSRKRAEAROBSA-UHFFFAOYSA-N |
正規SMILES |
C1C(CO[P+](=O)O1)(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


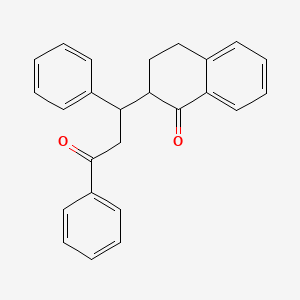
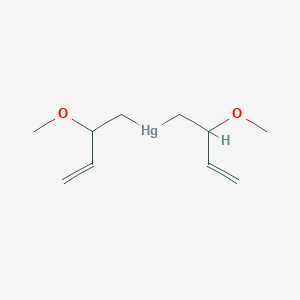

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
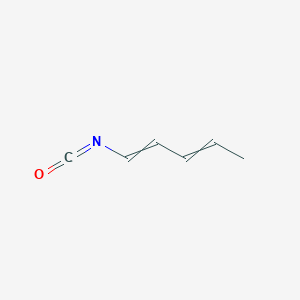
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
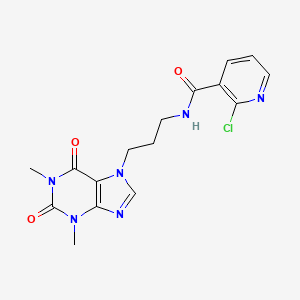
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
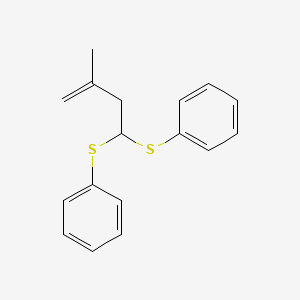

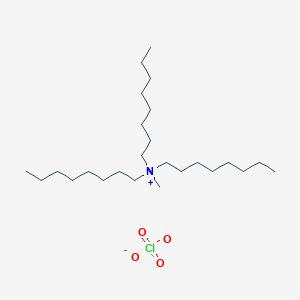
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
